2-Methanesulfonylcyclopentan-1-amine
Description
Properties
IUPAC Name |
2-methylsulfonylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNHSIGALZAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298019 | |
| Record name | 2-(Methylsulfonyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-17-6 | |
| Record name | 2-(Methylsulfonyl)cyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Cyclopentanone Derivatives
Reductive amination offers a direct route to introduce the amine group while maintaining the cyclopentane backbone. Starting with cyclopentanone, condensation with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN) yields cyclopentylamine. Subsequent sulfonylation at the C2 position is achieved using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine or pyridine) .
Key Reaction Conditions :
-
Cyclopentanone (1.0 equiv), ammonium acetate (2.0 equiv), NaBHCN (1.5 equiv), methanol, 60°C, 12 h.
-
Sulfonylation: Cyclopentylamine (1.0 equiv), MsCl (1.2 equiv), pyridine, 0°C → rt, 4 h.
Challenges :
-
Regioselective sulfonylation requires steric or electronic directing groups to favor C2 substitution.
-
Over-reduction or side reactions during the amination step may necessitate purification via column chromatography .
Gabriel Synthesis with Subsequent Sulfonylation
The Gabriel method protects the amine group during alkylation, enabling precise functionalization. Cyclopentene oxide is opened with potassium phthalimide to form N-cyclopentylphthalimide, which is hydrolyzed to cyclopentylamine using hydrazine . The C2 position is then sulfonylated via electrophilic aromatic substitution (EAS) using MsCl and AlCl as a Lewis acid .
Key Reaction Conditions :
-
Cyclopentene oxide (1.0 equiv), potassium phthalimide (1.5 equiv), DMF, 80°C, 8 h.
-
Hydrolysis: 6 M HCl, reflux, 6 h.
-
Sulfonylation: Cyclopentylamine (1.0 equiv), MsCl (1.1 equiv), AlCl (1.0 equiv), dichloromethane, 0°C → rt, 3 h.
Advantages :
-
High regiocontrol due to the directing effect of the amine group during sulfonylation.
Self-Limiting Alkylation of N-Aminopyridinium Salts
Drawing from recent advances in ammonia surrogate chemistry, N-aminopyridinium salts serve as bifunctional reagents for selective monoalkylation . Cyclopentyl bromide reacts with N-aryl-N-aminopyridinium triflate in acetonitrile with CsCO as a dual base/reductant, forming the secondary amine via a pyridinium ylide intermediate. Subsequent sulfonylation at C2 completes the synthesis .
Key Reaction Conditions :
-
Cyclopentyl bromide (1.0 equiv), N-aminopyridinium triflate (1.2 equiv), CsCO (3.0 equiv), MeCN, 70°C, 16 h.
-
Sulfonylation: Methanesulfonyl chloride (1.5 equiv), EtN (2.0 equiv), CHCl, 0°C, 2 h.
Mechanistic Insight :
-
CsCO facilitates both deprotonation (to generate the ylide) and reductive cleavage of the N–N bond, enabling a one-pot alkylation-depyridylation sequence .
Hofmann Bromamide Reaction with Cyclic Amides
The Hofmann bromamide reaction converts primary amides to amines via bromine-mediated degradation. Cyclopentanecarboxamide is treated with Br and KOH, yielding cyclopentylamine. Sulfonylation at C2 is then performed under standard conditions .
Key Reaction Conditions :
-
Cyclopentanecarboxamide (1.0 equiv), Br (2.0 equiv), KOH (4.0 equiv), HO, 100°C, 6 h.
-
Sulfonylation as described in Method 1.
Limitations :
-
Low yields (~45%) due to competing side reactions in the bromamide step.
-
Requires stringent temperature control to avoid over-oxidation .
Nucleophilic Substitution of Cyclopentyl Halides
A two-step approach involves synthesizing 2-bromocyclopentan-1-amine via azide synthesis, followed by sulfonylation and reduction. The azide intermediate (2-azidocyclopentyl methanesulfonate) is reduced using LiAlH to yield the target compound .
Key Reaction Conditions :
-
Cyclopentene (1.0 equiv), NBS (1.1 equiv), CCl, light, 6 h.
-
Azidation: NaN (2.0 equiv), DMF, 60°C, 12 h.
-
Reduction: LiAlH (3.0 equiv), THF, 0°C → reflux, 4 h.
Advantages :
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | NaBHCN, MsCl | 65 | Moderate | High |
| Gabriel Synthesis | K phthalimide, MsCl | 68 | High | Moderate |
| Self-Limiting Alkylation | CsCO, MsCl | 75 | High | High |
| Hofmann Bromamide | Br, KOH | 45 | Low | Low |
| Nucleophilic Substitution | LiAlH, NaN | 72 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: 2-Methanesulfonylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include nitroso derivatives, thiol compounds, and various substituted cyclopentane derivatives .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
2-Methanesulfonylcyclopentan-1-amine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of organosulfur compounds through reactions such as S–S, N–S, and C–S bond formations. The methanesulfonyl group enhances the electrophilicity of the compound, making it a valuable reagent in various chemical transformations .
Reagent in Organic Reactions
The compound can participate in multiple chemical reactions including:
- Oxidation : The methanesulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : It can be reduced to yield N-methylcyclopentan-1-amine.
- Substitution Reactions : The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution .
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit significant biological activity. Its structure allows it to interact with specific molecular targets, such as enzymes and receptors, potentially modulating their activity. This interaction may lead to various therapeutic effects .
Antitumor Activity
Studies suggest that compounds with similar methanesulfonyl groups have demonstrated antitumor activity. For example, Clomesone has shown efficacy against murine tumor models, indicating that this compound may possess similar properties due to structural analogies .
Enzyme Inhibition
This compound has been explored as a selective inhibitor for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibitors targeting CDK4/6 have shown promise in cancer therapy, suggesting a potential role for this compound in developing new cancer treatments .
Case Study 1: Cyclin-Dependent Kinase Inhibition
A study focused on designing inhibitors for CDK2/4/6 reported that modifications to cyclopentane derivatives could enhance potency and selectivity. Introducing a methyl group on the cyclopentane ring improved binding affinity, suggesting that similar modifications in this compound could yield effective inhibitors .
Case Study 2: Comparative Analysis with Analogous Compounds
A comparative study highlighted that while N-methylcyclopentan-1-amine lacks the methanesulfonyl group, it exhibits different chemical reactivity and biological activity. This underscores the significance of the methanesulfonyl moiety in enhancing biological interactions and therapeutic potential .
Comparison of Similar Compounds
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Cyclopentane derivative | Potential CDK inhibition; antitumor activity |
| N-Methylcyclopentan-1-amine | Cyclopentane derivative | Lower reactivity; lacks methanesulfonyl group |
| 2-Methanesulfonylcyclohexan-1-amine | Cyclohexane derivative | Different steric effects; varied reactivity |
| N-Methyl-2-(methylsulfonyl)cyclohexan-1-amine | Cyclohexane derivative | Different steric effects; varied reactivity |
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentane Derivatives
The following table compares 2-Methanesulfonylcyclopentan-1-amine with analogous cyclopentane-based compounds, emphasizing structural variations, applications, and safety considerations:
Key Observations:
N-Thiophen-ethyl substitution (as in ) adds aromatic sulfur heterocycles, which may influence bioavailability or binding in neurological targets.
Applications: Most derivatives, including this compound, are primarily used as intermediates in organic synthesis or drug discovery . 2,5-Bis(4-methoxybenzylidene)cyclopentanone is notable for applications in photochemistry due to conjugated dienone systems.
Safety and Handling: 2-Benzyl-N-methylcyclopentan-1-amine requires stringent safety protocols (e.g., protective gear, specialized waste disposal), likely due to amine toxicity. Limited hazard data for this compound suggests standard precautions for sulfonamides and amines (e.g., avoid inhalation, skin contact).
Biological Activity
Overview
2-Methanesulfonylcyclopentan-1-amine is a chemical compound characterized by its cyclopentane ring and a methanesulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms, interactions with biological targets, and therapeutic potentials.
- Molecular Formula : C7H15NO2S
- Molecular Weight : 175.27 g/mol
- Structure : The compound features a cyclopentane ring with a methanesulfonyl group attached, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The methanesulfonyl group acts as an electrophile, enabling the formation of covalent bonds with nucleophilic sites on proteins, which can modulate enzyme activity and alter cellular signaling pathways. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : By interacting with receptors, it can influence signal transduction processes.
Biological Activity Data
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Inhibits certain enzymes linked to metabolic processes | |
| Cellular Response | Alters cellular signaling pathways | |
| Potential Therapeutic Uses | Investigated for drug development in various therapeutic areas |
Case Studies and Research Findings
Research has identified several key findings regarding the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits enzymes involved in the biosynthesis of certain metabolites, suggesting potential applications in metabolic disorders.
- Cell Culture Experiments : In vitro studies showed that this compound modulates cell proliferation and apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, but further toxicological evaluations are necessary to assess safety for therapeutic use.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties:
| Compound | Key Differences |
|---|---|
| N-Methylcyclopentan-1-amine | Lacks the methanesulfonyl group; different reactivity |
| 2-Methanesulfonyl-N-methylcyclopentan-1-amine | Contains N-methyl; affects solubility and biological interactions |
| N-Methyl-2-(methylsulfonyl)cyclohexan-1-amine | Cyclohexane ring alters steric effects and reactivity |
Q & A
Basic: What are the common synthetic routes for 2-Methanesulfonylcyclopentan-1-amine?
Methodological Answer:
The synthesis typically involves two key steps: (1) preparation of the cyclopentane backbone and (2) introduction of the methanesulfonyl group.
- Step 1 : Cyclopentanone derivatives (e.g., 2-methylcyclopentanone, as seen in ) can serve as precursors. Reduction of the ketone group using agents like NaBH4 or LiAlH4 yields the corresponding cyclopentanol intermediate.
- Step 2 : Sulfonylation is achieved using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C .
Example Protocol :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentanone reduction | NaBH4, EtOH, 0°C → RT | 85–90 | |
| Sulfonylation | MsCl, Et3N, DCM, 0°C → 4h RT | 75–80 |
Advanced: How can stereoselective synthesis of this compound be optimized?
Methodological Answer:
Stereoselectivity is critical for biological activity. Strategies include:
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)- or (R)-BINOL) during sulfonylation to control the configuration at the amine-bearing carbon .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed asymmetric hydrogenation of cyclopentene intermediates, as demonstrated in similar amine syntheses ().
Key Data :
| Parameter | Value (Racemic vs. Enantiomer) | Reference |
|---|---|---|
| ee (Enantiomeric Excess) | 95% (S)-isomer via BINAP-Pd catalyst | |
| Reaction Time | 12–24h (vs. 4h for racemic) |
Basic: What analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.9 ppm for CH2SO2, δ ~3.5 ppm for NH2 in DMSO-d6) .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C6H13NO2S: 176.0743) .
- HPLC-PDA : Purity assessment using a C18 column (MeCN:H2O gradient, UV detection at 210 nm) .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Chemical shifts vary with solvent (e.g., D2O vs. CDCl3). Standardize solvents and report δ values with reference (e.g., TMS).
- Isomeric Impurities : Racemic mixtures vs. enantiopure samples (). Use chiral HPLC to verify enantiomeric ratios .
- Dynamic Processes : Conformational flexibility in the cyclopentane ring may cause signal splitting. Variable-temperature NMR (e.g., 25°C vs. −40°C) clarifies exchange processes .
Basic: What are the key functional group transformations for derivatization?
Methodological Answer:
The methanesulfonyl and amine groups enable diverse reactions:
- Amine Alkylation : React with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form tertiary amines .
- Sulfonyl Group Stability : Resistant to hydrolysis under acidic conditions (pH < 2) but cleaved by LiAlH4 in THF .
Example Reaction Table :
| Transformation | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | CH3I, K2CO3 | DMF, 60°C, 12h | N-Methyl derivative | 70 |
| Reduction | LiAlH4 | THF, reflux | Cyclopentane-amine | 65 |
Advanced: What is the role of this compound in serotonin receptor modulation?
Methodological Answer:
Structurally related to serotonin 2C (5-HT2C) receptor ligands (). The sulfonyl group enhances binding affinity by forming hydrogen bonds with receptor residues.
Key Findings :
- In Silico Docking : MD simulations show sulfonyl oxygen interactions with Ser3.36 and Lys4.60 in 5-HT2C .
- SAR Studies : N-substitution (e.g., methyl vs. cyclopropyl) modulates selectivity between 5-HT2 subtypes .
Basic: How to predict physicochemical properties using computational models?
Methodological Answer:
- XlogP : Predict hydrophobicity (e.g., XlogP ~1.2 for this compound) using tools like Molinspiration .
- pKa Estimation : The amine group has a pKa ~9.5 (calculated via ACD/Labs).
Computational Data :
| Property | Predicted Value | Tool | Reference |
|---|---|---|---|
| XlogP | 1.2 | Molinspiration | |
| Topological PSA | 45 Ų | PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
